Loratadine-d4
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Overview
Description
Loratadine-d4 is a deuterated form of loratadine, a second-generation antihistamine commonly used to manage symptoms of allergic rhinitis and urticaria. The deuterium atoms in this compound replace the hydrogen atoms in the loratadine molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Loratadine-d4 involves the incorporation of deuterium atoms into the loratadine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in loratadine with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of loratadine. This involves the use of deuterated starting materials and reagents to build the this compound molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Loratadine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desthis compound, its active metabolite.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Desthis compound: The primary active metabolite formed through oxidation.
Modified this compound: Products with different functional groups introduced through substitution reactions.
Scientific Research Applications
Loratadine-d4 is widely used in scientific research, particularly in the following areas:
Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal tracer for studying the absorption, distribution, metabolism, and excretion of loratadine in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites formed.
Drug Interaction Studies: this compound is used to study potential drug interactions and their effects on the pharmacokinetics of loratadine.
Clinical Research: It is used in clinical trials to evaluate the safety and efficacy of loratadine formulations
Mechanism of Action
Loratadine-d4 exerts its effects by targeting H1 histamine receptors. Histamine release is a key mediator in allergic reactions, and by blocking these receptors, this compound prevents the typical symptoms of allergies such as sneezing, itching, and runny nose. The deuterium atoms do not alter the mechanism of action but provide a stable isotope for tracing and analysis .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine used to treat allergic reactions.
Fexofenadine: A non-sedating antihistamine similar to loratadine.
Diphenhydramine: A first-generation antihistamine with sedative effects.
Uniqueness of Loratadine-d4
This compound is unique due to the presence of deuterium atoms, which provide several advantages in research applications. These include improved stability and the ability to trace the compound in pharmacokinetic studies. Unlike first-generation antihistamines like diphenhydramine, this compound does not cause sedation, making it preferable for patients who need to avoid drowsiness .
Properties
Molecular Formula |
C22H23ClN2O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2 |
InChI Key |
JCCNYMKQOSZNPW-IDPVZSQYSA-N |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H] |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Origin of Product |
United States |
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